But-3-ynyl chloromethyl ether
Description
But-3-ynyl chloromethyl ether (structural formula: CH₂C≡CCH₂OCH₂Cl) is a chloroalkyl ether characterized by a chloromethyl group linked to a but-3-ynyl moiety (an alkyne-containing chain). Chloroalkyl ethers are typically reactive alkylating agents used in organic synthesis, polymer production, and industrial applications. However, many are associated with significant health hazards, including carcinogenicity .
Properties
Molecular Formula |
C5H7ClO |
|---|---|
Molecular Weight |
118.56 g/mol |
IUPAC Name |
4-(chloromethoxy)but-1-yne |
InChI |
InChI=1S/C5H7ClO/c1-2-3-4-7-5-6/h1H,3-5H2 |
InChI Key |
DLEOKQWTWKPXRW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Chloroalkyl Ethers
Structural and Chemical Properties
The reactivity and stability of chloroalkyl ethers depend on their substituents. Below is a comparison of key compounds:
Toxicity and Carcinogenicity
- The alkyne group may alter metabolic pathways.
- BCME: Classified as a human carcinogen (IARC Group 1); linked to lung cancer in occupational exposures .
- CMME: Technical-grade forms contain BCME impurities, making them carcinogenic; regulated under OSHA standards .
- BCEE: Causes respiratory and dermal irritation; animal studies indicate carcinogenicity at high doses .
Regulatory Status
Q & A
Basic Research Questions
Q. What are the critical handling and storage protocols for Chloromethyl Methyl Ether (CMME) to ensure laboratory safety?
- Methodological Answer :
- Handling : Establish OSHA-regulated marked areas for CMME use . Train personnel on compatibility issues (e.g., avoid peroxides and moisture, which generate toxic HCl gas) . Use non-sparking tools and grounded metal containers during transfers to prevent static ignition .
- Storage : Store in tightly sealed containers in cool, dry, ventilated areas away from heat/flames. Refrigeration is recommended to minimize decomposition .
- Safety Gear : Wear PPE (gloves, goggles, respirators) due to CMME’s corrosivity and carcinogenicity .
Q. How can researchers effectively characterize Chloromethyl Methyl Ether using spectroscopic methods?
- Methodological Answer :
- NMR : Use H NMR to identify methyl (δ ~3.3 ppm) and chloromethyl (δ ~5.4 ppm) protons. C NMR resolves the ether oxygen’s deshielding effect on adjacent carbons .
- IR Spectroscopy : Detect C-O-C stretching vibrations (~1100 cm) and C-Cl stretches (~700 cm) .
- Mass Spectrometry : Confirm molecular ion peaks at m/z 80.52 (CHClO) and fragmentation patterns for structural validation .
Q. What synthetic applications does Chloromethyl Methyl Ether have in organic chemistry, particularly in hydroxyl group protection?
- Methodological Answer :
- Hydroxyl Protection : CMME reacts with alcohols under mild conditions (e.g., room temperature, catalytic acid) to form stable methoxymethyl (MOM) ethers. Use anhydrous solvents (e.g., DCM) to prevent hydrolysis .
- Cross-Linking in Polymers : CMME serves as a cross-linker in polymerization via nucleophilic substitution (e.g., with polyols or amines) .
Advanced Research Questions
Q. What experimental designs are recommended for assessing the carcinogenic potential of Chloromethyl Methyl Ether in in vivo models?
- Methodological Answer :
- Inhalation Studies : Expose rodents (rats/mice) to controlled CMME vapor (0.1–10 ppm) over 12–24 months. Monitor lung tumor incidence via histopathology .
- Dose-Response Analysis : Use logarithmic dosing to establish NOAEL/LOAEL. Compare with occupational exposure limits (e.g., OSHA’s 0.001 ppm) .
- Positive Controls : Include known carcinogens (e.g., BCME) to validate assay sensitivity .
Q. How should researchers address discrepancies in genotoxicity data for Chloromethyl Methyl Ether across different studies?
- Methodological Answer :
- Study Replication : Repeat assays (e.g., Ames test, micronucleus assay) under standardized conditions (e.g., metabolic activation with S9 liver fractions) .
- Endpoint Validation : Cross-reference DNA adduct formation (via P-postlabeling) with in vitro lymphocyte DNA inhibition data (e.g., 5 mL/L exposure in human cells) .
- Confounder Analysis : Control for impurities (e.g., BCME in technical-grade CMME) using HPLC purification .
Q. What methodologies are optimal for detecting trace levels of Chloromethyl Methyl Ether in environmental samples?
- Methodological Answer :
- GC-MS : Employ capillary columns (DB-5MS) and electron capture detection (ECD) for sensitivity to chlorinated compounds. Use deuterated CMME as an internal standard .
- Sample Preparation : Extract air samples with Tenax tubes or impingers containing anhydrous ethanol to prevent hydrolysis .
- Limit of Detection (LOD) : Achieve sub-ppb detection via solid-phase microextraction (SPME) coupled with tandem MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
